D,L-erythro-C20-Dihydrosphingosine
Description
D,L-erythro-C20-Dihydrosphingosine is a synthetic sphingolipid derivative characterized by a 20-carbon (C20) alkyl chain and a dihydrosphingosine backbone. Its erythro configuration denotes the spatial arrangement of hydroxyl and amino groups on the sphingoid base, while the "D,L" prefix indicates a racemic mixture of D- and L-isomers. This compound is purified to >98% purity via thin-layer chromatography (TLC) and gas chromatography (GC), with confirmed identity through mass spectrometry (MS) . It exists as a solid, soluble in chloroform, ethanol, methanol, and dimethyl sulfoxide (DMSO), and requires storage at -20°C for stability . Its primary applications include research standards and enzyme activity studies, particularly in lipid metabolism and membrane biology.
Properties
Molecular Formula |
C20H43NO2 |
|---|---|
Molecular Weight |
330 |
Appearance |
Unit:10 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
D,L-erythro-Sphinganine, C20 chain |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The key differentiating factors among sphingosine derivatives include chain length , isomer composition , and stereochemical configuration . Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
- C16 and C18 variants are more commonly used in studies requiring moderate hydrophobicity, such as enzyme kinetics for serine palmitoyltransferase .
Isomer Composition :
- The racemic D,L mixture in C20 contrasts with enantiomerically pure D-erythro-C18, which may exhibit higher specificity in biological systems due to stereosensitive enzyme binding .
- D,L-C16 contains a mix of erythro (90%) and threo (10%) isomers, which could alter its behavior in membrane fluidity assays compared to erythro-dominant analogs .
Table 2: Functional Comparison
Enzyme Studies :
Membrane Biology :
- C20’s extended chain may better simulate natural long-chain sphingolipids in lipid raft formation, whereas C16’s mixed isomers are used to study phase separation dynamics .
Preparation Methods
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Methods
| Method | Yield | Stereopurity | Scalability | Key Advantage |
|---|---|---|---|---|
| Schiff Base Reduction | 65–72% | >95% erythro | High | Cost-effective, racemic product |
| Grignard Addition | 58–64% | >90% erythro | Moderate | Chain-length flexibility |
| Enzymatic (SPT) | <20% | >98% erythro | Low | Biologically relevant pathway |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
